molecular formula C6H14Sn B3050167 Dipropyltin hydride CAS No. 2406-60-2

Dipropyltin hydride

Cat. No. B3050167
CAS RN: 2406-60-2
M. Wt: 204.89 g/mol
InChI Key: FOPKRSSYSAUFNZ-UHFFFAOYSA-N
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Description

Dipropyltin hydride, also known as DPTH, is an organotin compound that has been widely used in scientific research. It is a colorless liquid that is highly reactive and can easily decompose in the presence of moisture. DPTH has been shown to have a variety of applications in the field of chemistry and biochemistry, including in the synthesis of various organic compounds and in the study of enzyme mechanisms.

Scientific Research Applications

Interaction with Biological Molecules

Dipropyltin hydride interacts with various biological molecules. For instance, it forms complexes with amino acids, peptides, and DNA constituents. A study by Al-Najjar, Mohamed, and Shoukry (2006) explored these interactions, demonstrating that amino acids can form both 1:1 and 1:2 complexes with dipropyltin hydride. These complexes involve the amino and carboxylate groups of the amino acids. Interestingly, certain DNA constituents like inosine and adenosine also form complexes with dipropyltin hydride, indicating its potential interactions with genetic materials (Al-Najjar, Mohamed, & Shoukry, 2006).

Organometallic Chemistry and Catalysis

In the field of organometallic chemistry, dipropyltin hydride is used in reactions with other metalorganic compounds. Uglova, Grishin, and Reutov (1977) studied its reactions with compounds like dipropylmercury and di-n-butylmercury. Their research provides insights into the mechanisms of hydride displacement and the breaking of carbon-metal bonds, which are fundamental aspects of organometallic reactions and catalysis (Uglova, Grishin, & Reutov, 1977).

Development of Atomically Precise Nanoclusters

Bootharaju, Dey, Gevers, Hedhili, Basset, and Bakr (2016) introduced a new class of hydride-rich silver nanoclusters co-protected by phosphines. In this innovative research, hydrides such as H- are used along with other ligands to design atomically precise nanoclusters. This reveals a new dimension in the use of hydrides, including dipropyltin hydride, in nanotechnology and materials science (Bootharaju et al., 2016).

Hydride Generation for Spectrometric Analysis

Sanz, Perez, Martínez, and Plaza (1999) applied hydride generation for the optimization of spectrometric analysis. Their study involves the use of dipropyltin hydride for determining butyltin compounds, indicating its utility in analytical chemistry, particularly in the analysis of environmental samples (Sanz, Perez, Martínez, & Plaza, 1999).

Research on Molecular Electrocatalysts

Dipropyltin hydride is also relevant in the study of molecular electrocatalysts. Research by Dubois and Bullock (2011) on nickel and cobalt catalysts involving hydrogenation processes sheds light on the role of hydrides in energy conversion. This highlights the potential of dipropyltin hydride in renewable energy research (Dubois & Bullock, 2011).

Future Directions

: Brereton, K. R., Smith, N. E., Hazari, N., & Miller, A. J. M. (2020). Thermodynamic and Kinetic Hydricity of Transition Metal Hydrides. Chemical Society Reviews, 49(20), 7195–7228. Link

properties

IUPAC Name

dipropyltin
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7.Sn/c2*1-3-2;/h2*1,3H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPKRSSYSAUFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Sn]CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropyltin hydride

CAS RN

2406-60-2
Record name Stannane, dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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